![molecular formula C14H16N2 B1290548 N1-(1-Phenylethyl)benzene-1,2-diamine CAS No. 1039987-39-7](/img/structure/B1290548.png)
N1-(1-Phenylethyl)benzene-1,2-diamine
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Description
The compound "N1-(1-Phenylethyl)benzene-1,2-diamine" is a derivative of benzene-1,2-diamine, which is a molecule that has been extensively studied due to its potential applications in various fields, including organic synthesis and material science. The structure of the compound suggests that it contains a benzene ring with two amine groups (NH2) at the 1 and 2 positions, and a 1-phenylethyl group attached to the nitrogen at the 1 position.
Synthesis Analysis
The synthesis of benzene-1,2-diamine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been reported, which involves the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids as nucleophiles . Another approach for synthesizing benzene nucleus-substituted 1-phenylethylamines involves imine formation from substituted acetophenones followed by hydrogenation of the resulting Schiff bases . Additionally, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been described, which is prepared from commercially available amines and nitrobenzenes .
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzene ring.
Chemical Reactions Analysis
Benzene-1,2-diamine derivatives can participate in a variety of chemical reactions. For example, they can act as Michael acceptors in the synthesis of sulfonyl derivatives . They can also form complexes with various metal ions, which can be characterized by spectroscopic methods and are relevant in the study of their structural properties and potential applications in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by the nature of the substituents on the benzene ring. For instance, compounds with alkoxyphenyl substituents have been found to exhibit smectogenic properties, which means they can form liquid crystalline phases with both tilted and non-tilted molecular orientations . The solubility, melting points, and boiling points of these compounds can vary significantly depending on the molecular structure.
Safety and Hazards
properties
IUPAC Name |
2-N-(1-phenylethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWPQVBEANBHRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-Phenylethyl)benzene-1,2-diamine |
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